molecular formula C12H15Cl2NO2 B8727918 4-(4-Chloro-phenyl)-piperidine-4-carboxylic acid hydrochloride CAS No. 644981-93-1

4-(4-Chloro-phenyl)-piperidine-4-carboxylic acid hydrochloride

Cat. No. B8727918
M. Wt: 276.16 g/mol
InChI Key: WILNMSUSJIYWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576218B2

Procedure details

A sample of crude 4-(4-chloro-phenyl)-piperidine-4-carboxylic acid hydrochloride (5 mmol, 1 equiv) and 15 g of K2CO3 (113 mmol, 22.6 equiv) was diluted in 50 mL H2O. To the resultant solution was added a solution of 7.4 g BOC20 (34.1 mmol, ˜7 equiv) in 50 mLp-dioxane and the reaction mixture was stirred overnight under N2 atmosphere. The pH was adjusted to ˜4 with 1M HCl and allowed to stir for about 0.5 hour. The reaction mixture was concentrated under vacuum, and the remaining solution was extracted with 2×50 mL EtOAc. The combined organic extracts were dried under vacuum to yield 4-(4-chloro-phenyl)-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester. The crude material was used without further purification for the next step: MS (ES) M−H expected=338.8, found=338.1.
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mLp-dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[C:18]([O-:21])([O-])=[O:19].[K+].[K+].Cl>O>[C:6]([O:21][C:18]([N:12]1[CH2:11][CH2:10][C:9]([C:6]2[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][CH:5]=2)([C:15]([OH:17])=[O:16])[CH2:14][CH2:13]1)=[O:19])([CH3:9])([CH3:7])[CH3:5] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)C1(CCNCC1)C(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mLp-dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight under N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for about 0.5 hour
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the remaining solution was extracted with 2×50 mL EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.